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Compound of Interest

Compound Name: 4-Amino hexanoic acid

Cat. No.: B10776964

Introduction

4-Aminohexanoic acid is an organic compound with the chemical formula CeH13NO2. As a
derivative of hexanoic acid with an amino group at the 4-position, it is a gamma-amino acid.
This guide provides a comprehensive overview of the spectroscopic techniques used to
characterize 4-aminohexanoic acid, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience
for this document includes researchers, scientists, and professionals in the field of drug
development who require a detailed understanding of the structural and analytical properties of

this molecule.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-aminohexanoic acid.

Table 1: *H NMR Spectroscopic Data for 4-Aminohexanoic Acid
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
0.89 t 3H CHs- (H6)
1.35-1.55 m 2H -CHz- (H5)
2.20 t 2H -CH2-COOH (H2)
2.90 m 1H -CH(NH2)- (H4)
3.10 m 2H -CHaz- (H3)

Solvent: D20. Reference: Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)

Table 2: 13C NMR Spectroscopic Data for 4-Aminohexanoic Acid

Chemical Shift (ppm) Assignment
13.5 CHs- (C6)

20.5 -CH2- (C5)

31.0 -CH2-COOH (C2)
38.5 -CH(NH2)- (C4)
49.5 -CH:- (C3)

180.0 -COOH (C1)

Solvent: D20. Reference: DSS

Table 3: IR Spectroscopic Data for 4-Aminohexanoic Acid
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Wavenumber (cm~?) Intensity Assignment

3400-2500 Broad O-H stretch (carboxylic acid),
N-H stretch (amine)

2960-2850 Strong C-H stretch (aliphatic)

1710 Strong C=0 stretch (carboxylic acid)

1640 Medium N-H bend (amine)

1465 Medium C-H bend (methylene)

1410 Medium O-H bend (carboxylic acid)

1210 Medium C-O stretch (carboxylic acid)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data for 4-Aminohexanoic Acid

m/z Relative Intensity (%) Assignment
132.0922 100 [M+H]* (Molecular lon)
115.0657 85 [M-NHs]*

87.0813 60 [M-COOH]*

74.0606 45 [C3HsNOJ*

lonization Method: Electrospray lonization (ESI), Positive Mode

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of 4-aminohexanoic acid.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
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e Sample Preparation:

o

Weigh approximately 5-10 mg of 4-aminohexanoic acid.

[¢]

Dissolve the sample in 0.6 mL of deuterium oxide (D20).

[¢]

Add a small amount of a reference standard, such as sodium 2,2-dimethyl-2-silapentane-
5-sulfonate (DSS).

Transfer the solution to a 5 mm NMR tube.

o

e 'H NMR Acquisition:

o

Tune and shim the spectrometer for the sample.

o Acquire a *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio (typically 16 or 32 scans).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the peaks and reference the spectrum to the DSS signal (O ppm).

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 3C NMR spectrum.

o

Use a larger number of scans compared to 'H NMR to compensate for the lower natural
abundance of 13C (e.g., 1024 or more scans).

o

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o

Process the data similarly to the *H NMR spectrum.
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. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-aminohexanoic acid.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 4-aminohexanoic acid with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Transfer the mixture to a pellet press.
o Apply pressure to form a thin, transparent pellet.

Data Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[e]

Acquire a background spectrum of the empty sample compartment.

o

Acquire the sample spectrum over the range of 4000-400 cm~1.

[¢]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-aminohexanoic
acid.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

o Prepare a dilute solution of 4-aminohexanoic acid (e.g., 1 mg/mL) in a suitable solvent
system, such as a mixture of water and methanol with a small amount of formic acid to
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promote ionization.

o Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

[e]

o

Acquire the mass spectrum in positive ion mode.

[¢]

Set the mass range to scan for the expected molecular ion and its fragments (e.g., m/z 50-
500).

[¢]

The high-resolution data allows for the determination of the elemental composition of the

detected ions.

Mandatory Visualization: Experimental Workflow
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Aminohexanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10776964#spectroscopic-characterization-of-4-
amino-hexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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